An In-depth Technical Guide to Perfluorononanoyl Chloride: Properties, Reactivity, and Handling
An In-depth Technical Guide to Perfluorononanoyl Chloride: Properties, Reactivity, and Handling
Introduction
Perfluorononanoyl chloride (PFNC), also known as heptadecafluorononanoyl chloride, is a highly fluorinated acyl chloride that serves as a critical building block in advanced chemical synthesis. Its unique properties, imparted by the long perfluoroalkyl chain, make it an indispensable reagent for introducing the C₉F₁₇ moiety into a wide range of molecules. This modification can dramatically alter the parent molecule's characteristics, enhancing properties such as chemical and thermal stability, lipophilicity, and biological activity.
This guide provides a comprehensive overview of the physical and chemical properties of Perfluorononanoyl chloride, tailored for researchers, scientists, and drug development professionals. We will delve into its core reactivity, applications in synthesis, and essential safety protocols, offering field-proven insights to ensure its effective and safe utilization in the laboratory.
Core Compound Identifiers:
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Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride[1]
Part 1: Physical and Chemical Properties
The distinct physical characteristics of Perfluorononanoyl chloride are a direct consequence of its highly fluorinated structure. The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms govern its behavior.
Physical Properties
Quantitative physical data for Perfluorononanoyl chloride are summarized in the table below. The high density is typical for perfluorinated compounds. Its relatively low boiling point for its molecular weight is due to weak intermolecular forces, as the electron density around the fluorine atoms is not easily polarized.
| Property | Value | Source |
| Molecular Weight | 482.52 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [7] |
| Density | 1.731 g/cm³ | [2] |
| Boiling Point | 69 °C | [2][3] |
| Flash Point | 47.4 °C | [2] |
| Vapor Pressure | 3.12 mmHg at 25°C | [2] |
| Refractive Index | 1.293 | [2] |
| Solubility | Not specified; expected to be insoluble in water and soluble in fluorinated solvents. | [2] |
| Melting Point | N/A | [2] |
Chemical Properties and Reactivity
The chemical behavior of Perfluorononanoyl chloride is dominated by two key features: the highly reactive acyl chloride group and the inert, electron-withdrawing perfluorononyl chain.
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Acyl Chloride Reactivity: As an acyl chloride, PFNC is highly susceptible to nucleophilic attack. It is particularly sensitive to moisture, readily hydrolyzing to the corresponding perfluorononanoic acid (PFNA) upon contact with water.[2] This reactivity is the cornerstone of its synthetic utility, allowing it to react with a wide array of nucleophiles.
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Perfluoroalkyl Chain Influence: The C₈F₁₇ chain is exceptionally stable and chemically inert due to the strength of the C-F bond.[8] Its strong electron-withdrawing inductive effect makes the carbonyl carbon of the acyl chloride group even more electrophilic and thus more reactive towards nucleophiles compared to its non-fluorinated hydrocarbon analogs.
The general reactivity workflow is visualized below, showcasing the transformation of Perfluorononanoyl chloride upon reaction with common nucleophiles.
Caption: General reaction pathways of Perfluorononanoyl chloride with nucleophiles.
Part 2: Applications in Synthesis and Drug Development
Perfluorononanoyl chloride is primarily used as a chemical intermediate to introduce perfluoroalkyl groups into organic compounds.[2] This process, known as perfluoroalkylation, is of significant interest in medicinal chemistry and materials science.
Rationale for Perfluoroalkylation in Drug Development
The incorporation of a perfluorononyl group can profoundly enhance the therapeutic profile of a drug candidate.[2] Key benefits include:
-
Enhanced Stability: The chemical inertness of the perfluoroalkyl chain can protect the drug molecule from metabolic degradation, increasing its half-life.[2]
-
Improved Bioavailability: By tuning the lipophilicity of a molecule, perfluoroalkylation can improve its ability to cross cell membranes.[2]
-
Modified Solubility: While highly fluorinated chains are hydrophobic, they can also be engineered into surfactants and emulsifiers, which are crucial for formulating poorly soluble drugs.[2]
Synthetic Applications
The high reactivity of the acyl chloride functional group allows for a variety of transformations, leading to diverse downstream products.[2] These reactions are fundamental to its role as a versatile synthetic intermediate.
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Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) where enhanced stability and bioavailability are desired.[2]
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Surfactants: Serves as a raw material for producing high-performance fluorosurfactants used as detergents, wetting agents, and emulsifiers.[2]
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Pesticides: A key component in producing certain pesticides, where the perfluoroalkyl group can enhance efficacy and selectivity.[2]
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Fire Control Agents: Used in the production of fire-fighting foams, where the stability of the fluorinated chain creates an effective barrier to extinguish fires.[2]
Part 3: Experimental Protocols and Safe Handling
Given its hazardous nature, strict adherence to safety protocols is paramount when working with Perfluorononanoyl chloride. It is classified as corrosive and toxic if swallowed, causing skin and eye irritation.[1][2][3]
General Protocol for Nucleophilic Acyl Substitution (e.g., Amidation)
This protocol provides a generalized workflow for reacting Perfluorononanoyl chloride with an amine. Note: This is a representative protocol and must be adapted based on the specific substrate and scale.
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Reaction Setup:
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Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine, pyridine) in a suitable anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
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In the dropping funnel, prepare a solution of Perfluorononanoyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent.
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Add the Perfluorononanoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring:
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography, recrystallization, or distillation as required.
-
Safety and Handling Protocol
The following workflow outlines the mandatory safety measures for handling Perfluorononanoyl chloride.
Caption: Mandatory safety workflow for handling Perfluorononanoyl chloride.
GHS Hazard Information: [1][3]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing fumes), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
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PERFLUORONONANOYL CHLORIDE (CAS 52447-23-1) Overview. LookChem.[Link]
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Perfluorononanoyl chloride. Oakwood Chemical.[Link]
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. PubChem, National Center for Biotechnology Information.[Link]
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Perfluorononanoyl chloride (CAS 52447-23-1). Fluoropharm.[Link]
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PERFLUORONONANOYL CHLORIDE [52447-23-1]. Chemsigma.[Link]
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Synthesis of Perfluorooctanoic acid. Wikipedia.[Link]
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Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). Cheméo.[Link]
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Safety Data Sheet - Per- and Polyfluoroalkyl Substances (PFAS). National Institute of Standards and Technology.[Link]
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Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Royal Society of Chemistry.[Link]
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Perfluorooctanoyl chloride | C8ClF15O. PubChem, National Center for Biotechnology Information.[Link]
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Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry.[Link]
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Physical and Chemical Properties – PFAS. Interstate Technology & Regulatory Council.[Link]
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Perfluoropropionyl chloride | C3ClF5O. PubChem, National Center for Biotechnology Information.[Link]
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Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Center for Biotechnology Information.[Link]
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Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs). National Center for Biotechnology Information.[Link]
- Process for preparing polyfluorocarboxylic acid chlorides and perfluorocarboxylic acid chlorides.
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